

Application Notes and Protocols for the Purification of Recombinant H2Bmy85frx

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H2Bmy85frx**

Cat. No.: **B15186974**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Histone proteins are fundamental to the packaging of eukaryotic DNA into chromatin and play a critical role in the regulation of gene expression. The specific histone variant **H2Bmy85frx**, which may represent a modified or tagged version of histone H2B, is of significant interest for structural and functional studies. The ability to produce and purify high-quality, recombinant **H2Bmy85frx** is essential for in vitro assays, including nucleosome reconstitution, enzymatic assays with histone-modifying enzymes, and biophysical characterization.

This document provides a detailed protocol for the expression and purification of **H2Bmy85frx** from *Escherichia coli*. Recombinant histones expressed in bacteria often accumulate in insoluble inclusion bodies.^[1] This protocol leverages this characteristic, employing a strategy that involves cell lysis under denaturing conditions to solubilize these inclusion bodies, followed by chromatographic purification.^[2] The primary purification method described is cation exchange chromatography, which effectively separates the highly basic histone proteins from the majority of acidic bacterial proteins.^{[1][3]} An optional affinity chromatography step is also included for tagged versions of **H2Bmy85frx**.

I. Data Presentation

The following tables summarize the compositions of the buffers and reagents required for the purification protocol.

Table 1: Buffer and Reagent Composition

Buffer/Reagent Name	Composition	Storage
Lysis Buffer	50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM β -mercaptoethanol, Protease Inhibitors	4°C
Unfolding Buffer	7 M Guanidine Hydrochloride, 20 mM Tris-HCl (pH 7.5), 10 mM DTT	Room Temp
Cation Exchange Buffer A	7 M Urea, 20 mM Sodium Acetate (pH 5.2), 1 mM DTT, 200 mM NaCl	4°C
Cation Exchange Buffer B	7 M Urea, 20 mM Sodium Acetate (pH 5.2), 1 mM DTT, 1 M NaCl	4°C
Refolding Buffer	2 M NaCl, 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM β -mercaptoethanol	4°C
Dialysis Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 100 mM NaCl, 7 M Urea	4°C
Storage Buffer	50% Glycerol, 10 mM Tris-HCl (pH 7.5), 1 mM DTT	-20°C

Table 2: Chromatography Parameters

Chromatography Step	Column Type	Flow Rate	Gradient
Cation Exchange	Mono S or similar strong cation exchanger	2 mL/min	Linear gradient from 20% to 100% Buffer B over 60 min
(Optional) Affinity	Ni-NTA Agarose (for His-tagged H2Bmy85frx)	1-2 mL/min	Step elution with increasing imidazole concentrations
Size Exclusion	Superdex 75 or similar	0.5 mL/min	Isocratic elution with Refolding Buffer

II. Experimental Protocols

This protocol outlines the expression of **H2Bmy85frx** in *E. coli* and its subsequent purification from inclusion bodies under denaturing conditions.

A. Expression of **H2Bmy85frx**

- Transform *E. coli* BL21(DE3) cells with the expression plasmid containing the **H2Bmy85frx** gene.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 4 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.[4]
- Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[5]
- Continue to grow the culture for 3-4 hours at 37°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6]
- The cell pellet can be stored at -80°C or used immediately for purification.

B. Cell Lysis and Solubilization of Inclusion Bodies

- Resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication on ice or by using a French press.[\[1\]](#)
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion bodies by resuspending the pellet in Lysis Buffer (optionally containing 1% Triton X-100 for the first two washes) and centrifuging again.[\[1\]](#) Repeat this wash step at least two more times with Lysis Buffer without detergent.
- Solubilize the washed inclusion bodies in Unfolding Buffer.[\[1\]](#) Incubate for at least 1 hour at room temperature with gentle rocking.

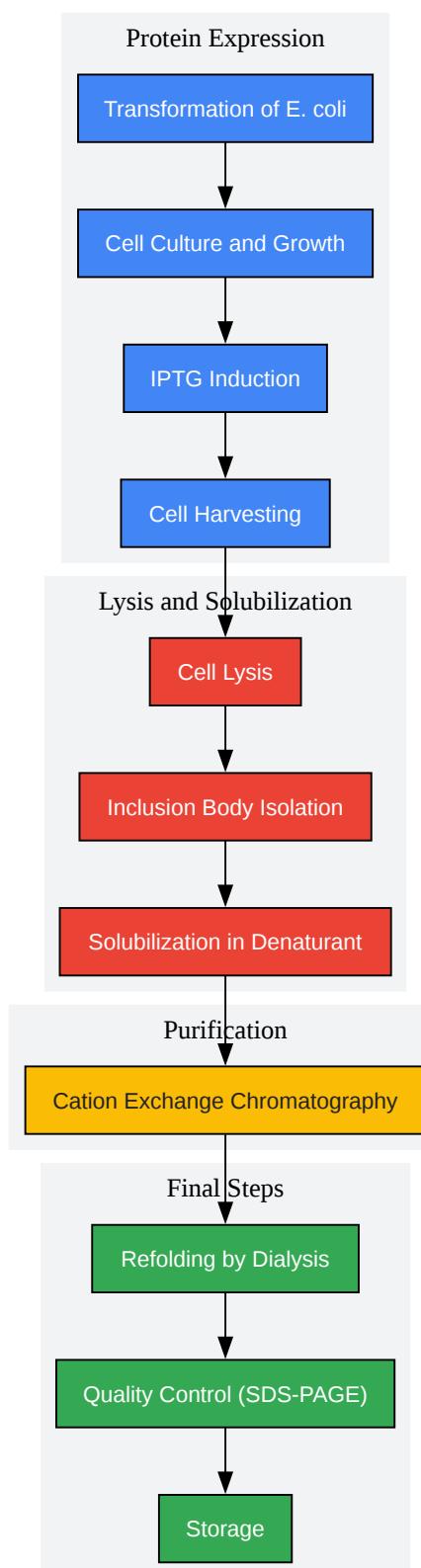
C. Purification of **H2Bmy85frx**

1. Cation Exchange Chromatography (Primary Purification)

- Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate a cation exchange column (e.g., Mono S) with Cation Exchange Buffer A.
- Load the clarified supernatant onto the column.[\[3\]](#) Due to their net positive charge, histones will bind to the cation exchange resin, while many bacterial proteins will flow through.[\[1\]](#)
- Wash the column with Cation Exchange Buffer A until the absorbance at 280 nm returns to baseline.
- Elute the bound **H2Bmy85frx** with a linear gradient of NaCl from 200 mM to 1 M (by mixing Cation Exchange Buffer A and Cation Exchange Buffer B).[\[1\]](#)[\[3\]](#)
- Collect fractions and analyze by SDS-PAGE to identify those containing pure **H2Bmy85frx**.
- Pool the pure fractions.

2. (Optional) Affinity Chromatography for Tagged **H2Bmy85frx**

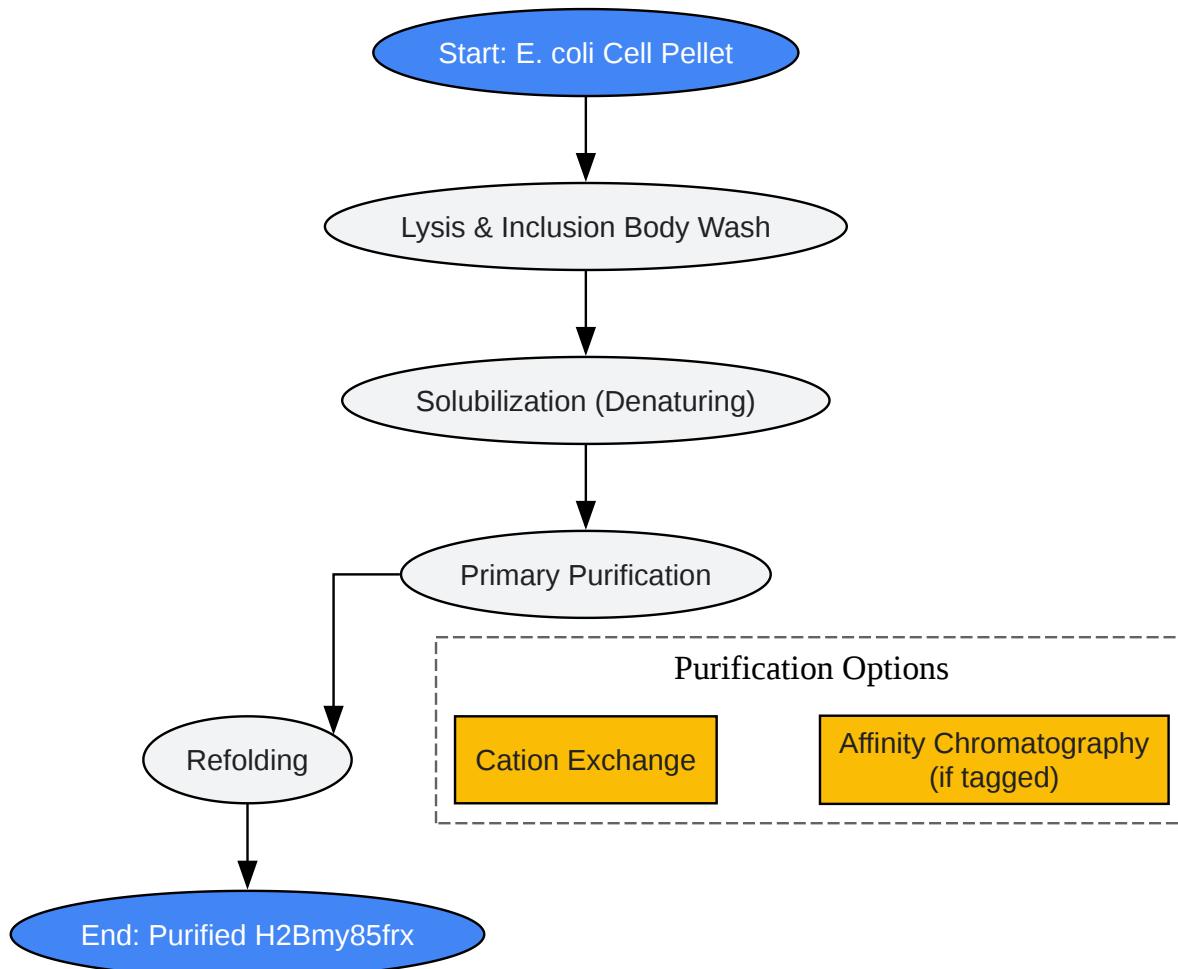
If **H2Bmy85frx** is expressed with an affinity tag (e.g., a His-tag), this step can be used as the primary purification method.[\[7\]](#)[\[8\]](#)


- Equilibrate a Ni-NTA agarose column with a binding buffer containing 6 M urea.[8]
- Load the solubilized inclusion body fraction onto the column.
- Wash the column with the binding buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the His-tagged **H2Bmy85frx** with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Analyze fractions by SDS-PAGE and pool the pure fractions.

D. Refolding and Storage

- The purified **H2Bmy85frx** in denaturing buffer can be refolded by dialysis.[8]
- Dialyze the pooled fractions against Refolding Buffer with decreasing concentrations of urea or guanidine hydrochloride. A typical dialysis series would be against buffers containing 4 M, 2 M, 1 M, and finally 0 M denaturant.
- Alternatively, for histone octamer assembly, individual histones can be mixed in equimolar ratios in Unfolding Buffer and then dialyzed against a high-salt Refolding Buffer (e.g., 2 M NaCl).[9]
- After dialysis, clarify the refolded protein by centrifugation at 20,000 x g for 20 minutes at 4°C to remove any precipitated protein.[9]
- For long-term storage, add glycerol to a final concentration of 50% and store at -20°C or flash-freeze in liquid nitrogen and store at -80°C.[10]

III. Mandatory Visualization


A. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for recombinant **H2Bmy85frx** purification.

B. Logical Relationship of Purification Steps

[Click to download full resolution via product page](#)

Caption: Logical flow of the **H2Bmy85frx** purification protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid Purification of Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid purification of recombinant histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Purification of Recombinant Histones | PLOS One [journals.plos.org]
- 4. Rab8a expression and purification [protocols.io]
- 5. One-pot refolding of core histones from bacterial inclusion bodies allows rapid reconstitution of histone octamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Expression and purification of recombinant human histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of Recombinant H2BmY85frx]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15186974#protocol-for-h2bmy85frx-purification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com